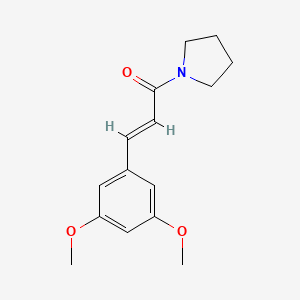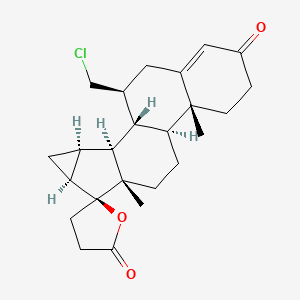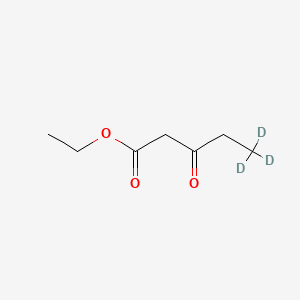
酮康唑去乙酰-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacetyl Ketoconazole-d8 is a deuterated form of Deacetyl Ketoconazole, which is a metabolite of Ketoconazole. Ketoconazole is an imidazole-containing antifungal drug that was approved by the United States Food and Drug Administration in 1981 as the first orally available azole antifungal agent . Deacetyl Ketoconazole-d8 is used extensively in research applications that require a stable isotopic label, particularly in mass spectrometry as an internal standard .
科学研究应用
Deacetyl Ketoconazole-d8 has several scientific research applications, including:
生化分析
Biochemical Properties
Deacetyl Ketoconazole-d8 plays a significant role in biochemical reactions, particularly in the study of drug metabolism and enzyme interactions. It interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to antifungal effects.
Cellular Effects
Deacetyl Ketoconazole-d8 affects various types of cells and cellular processes. In fungal cells, it inhibits the synthesis of ergosterol, a vital component of the cell membrane, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the NRF2-mediated stress response and the CXCL8 (IL-8) pathway under co-culture conditions . These effects highlight its potential impact on cellular function and stress responses.
Molecular Mechanism
The molecular mechanism of Deacetyl Ketoconazole-d8 involves its binding interactions with biomolecules and enzyme inhibition. It binds to the heme iron of cytochrome P450 enzymes, inhibiting their activity. This inhibition prevents the conversion of lanosterol to ergosterol in fungi, disrupting cell membrane synthesis . Additionally, the compound’s deuterium labeling allows for detailed studies of its binding interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deacetyl Ketoconazole-d8 can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the main metabolite, N-deacetyl ketoconazole, can be found in cell pellets but not in supernatants, indicating its accumulation within cells . This accumulation can lead to prolonged effects on cellular processes and potential toxicity.
Dosage Effects in Animal Models
The effects of Deacetyl Ketoconazole-d8 vary with different dosages in animal models. At lower doses, it effectively inhibits fungal growth without significant toxicity. At higher doses, it can cause hepatotoxicity and other adverse effects . These threshold effects highlight the importance of dosage optimization in therapeutic applications and research studies.
Metabolic Pathways
Deacetyl Ketoconazole-d8 is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes extensive metabolism, resulting in various metabolites, including N-deacetyl ketoconazole . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, Deacetyl Ketoconazole-d8 is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to accumulate in cell membranes, where it exerts its antifungal effects . The compound’s distribution is also influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Deacetyl Ketoconazole-d8 is primarily within the cell membrane and cytoplasm. Its targeting signals and post-translational modifications direct it to specific compartments, where it interacts with enzymes and other biomolecules . This localization is essential for its activity and function in inhibiting fungal growth and affecting cellular processes.
准备方法
The preparation of Deacetyl Ketoconazole-d8 involves the deacetylation of Ketoconazole-d8. The synthetic route typically includes the following steps:
Deuteration: Ketoconazole is deuterated to form Ketoconazole-d8.
Deacetylation: The deuterated Ketoconazole undergoes deacetylation to form Deacetyl Ketoconazole-d8.
The reaction conditions for these steps involve the use of deuterated reagents and specific catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale deuteration and deacetylation processes, utilizing advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and stability of the final product .
化学反应分析
Deacetyl Ketoconazole-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Deacetyl Ketoconazole-d8 may result in the formation of various oxidized metabolites .
作用机制
The mechanism of action of Deacetyl Ketoconazole-d8 is similar to that of Ketoconazole. It interacts with 14-α-sterol demethylase, a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol. This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability and inhibition of fungal growth . The presence of deuterium atoms in Deacetyl Ketoconazole-d8 allows for more precise studies of these interactions using mass spectrometry .
相似化合物的比较
Deacetyl Ketoconazole-d8 is compared with other similar compounds, such as:
Ketoconazole: The parent compound, which is widely used as an antifungal agent.
Ketoconazole-d8: The deuterated form of Ketoconazole, used as an internal standard in research.
N-deacetyl Ketoconazole: Another metabolite of Ketoconazole, which has been studied for its metabolic characteristics and potential effects on drug metabolism.
The uniqueness of Deacetyl Ketoconazole-d8 lies in its deuterated nature, which makes it particularly useful in mass spectrometry for accurate quantification and analysis of Ketoconazole and its metabolites .
属性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXSEJZCPKWAX-LQQCIFTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)

![L-[2-13C]glucose](/img/structure/B583748.png)
